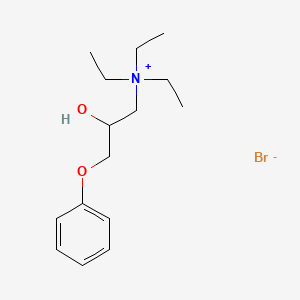![molecular formula C12H15NOSi B12568071 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile CAS No. 182058-00-0](/img/structure/B12568071.png)
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile: is an organic compound with the molecular formula C12H15NOSi . It is a derivative of benzonitrile, where the nitrile group is substituted with a trimethylsilyloxyethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including the formation of polymers and advanced materials.
Biology: In biological research, this compound can be used as a probe or a reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound may be explored for their potential pharmacological properties. Research into its effects on different biological systems can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of high-performance products.
Wirkmechanismus
The mechanism of action of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile involves its interaction with specific molecular targets. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. The nitrile group can interact with nucleophiles, leading to the formation of new derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1-trimethylsiloxyethylene
- α-(Trimethylsiloxy)styrene
- Trimethyl [ (1-phenylvinyl)oxy]silane
Comparison: Compared to similar compounds, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile has a unique combination of functional groups that confer distinct reactivity and stability. The presence of the nitrile group adds an additional site for chemical modification, making it more versatile in synthetic applications. Its trimethylsilyloxy group enhances its stability, while the ethenyl group provides a site for further functionalization.
Eigenschaften
CAS-Nummer |
182058-00-0 |
|---|---|
Molekularformel |
C12H15NOSi |
Molekulargewicht |
217.34 g/mol |
IUPAC-Name |
4-(1-trimethylsilyloxyethenyl)benzonitrile |
InChI |
InChI=1S/C12H15NOSi/c1-10(14-15(2,3)4)12-7-5-11(9-13)6-8-12/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
WHNMTWGRBKVONV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



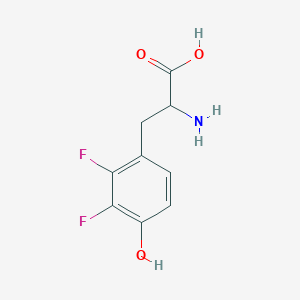
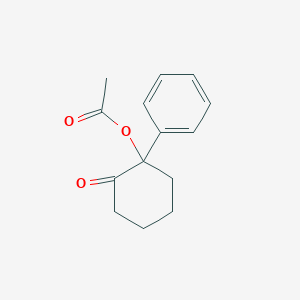

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
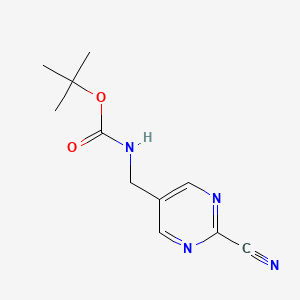
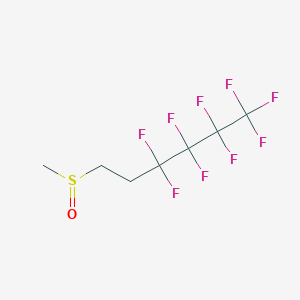
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
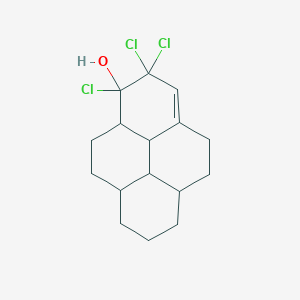
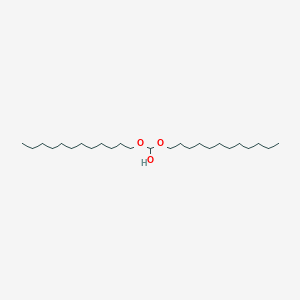
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
